
Anilazine
Overview
Description
Anilazine (CAS 101-05-3), a chlorinated triazole fungicide with the chemical formula C₉H₅Cl₃N₄ and molecular weight 275.52 g/mol, is widely used in agriculture to control fungal pathogens in crops such as potatoes and tomatoes . Structurally, it belongs to the 1,3,5-triazine family, characterized by a triazine ring substituted with chlorine atoms and an aniline moiety. Key physical properties include a melting point of 159–160°C, a boiling point of 460.4°C, and stability in neutral or slightly acidic conditions . Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for residue detection, with recovery rates ranging from 90.5% to 103.7% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilazine can be synthesized through the reaction of 2-chloroaniline with cyanuric chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like acetone. The process involves the substitution of chlorine atoms on the triazine ring with the aniline derivative .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Anilazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring of this compound can lose a chlorine atom and react with nucleophiles such as amino and thiol groups.
Hydrolysis: this compound is stable in neutral and slightly acidic media but hydrolyzes when heated with alkali.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amino and thiol compounds. The reaction typically occurs under mild conditions.
Hydrolysis: Sodium hydroxide or other alkaline solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazine derivatives.
Hydrolysis: Hydrolysis leads to the formation of various degradation products depending on the reaction conditions.
Scientific Research Applications
Historical Use
Anilazine was developed as a fungicide to combat various fungal pathogens affecting crops. It operates through multiple site activity as a non-systemic enzyme inhibitor, offering protective action against fungal infections. Its chemical structure is represented by the formula and it is classified under triazine fungicides .
Regulatory Status
Due to its potential toxicity to aquatic organisms and concerns about bioaccumulation, this compound has faced increasing regulatory scrutiny. In many developed countries, its use has been restricted or discontinued. For instance, studies indicate that while it presents low toxicity to humans, it is highly toxic to fish and moderately toxic to birds and earthworms . The European Union has classified this compound as a non-persistent pesticide with low risk of leaching into groundwater .
Toxicological Data
Toxicological studies have provided insights into the safety profile of this compound. Research conducted by the National Toxicology Program revealed that chronic exposure in rats and mice did not significantly increase tumor incidence over a two-year period. However, weight gain was affected in male mice at higher doses .
Key Findings from Toxicological Studies:
- Acute Toxicity : this compound has an LD50 of approximately 137 mg/kg in male rats .
- Chronic Exposure : Long-term studies showed no significant carcinogenic effects but indicated some adverse effects on weight gain and organ health at higher doses .
- Reproductive Effects : Studies found no evidence of fetotoxicity or teratogenicity in rats at doses up to 300 mg/kg/day .
Environmental Impact
This compound's environmental profile is characterized by its low aqueous solubility and volatility, which contribute to its reduced leaching potential. However, its high toxicity to aquatic life raises concerns about its use near water bodies. Research indicates that this compound can persist in soil under certain conditions, leading to potential runoff during wet cycles .
Summary of Environmental Concerns:
- Aquatic Toxicity : Highly toxic to fish; moderate toxicity to other aquatic organisms.
- Soil Persistence : Can remain in soil under specific conditions, raising concerns about contamination.
- Bioaccumulation Potential : Although not highly toxic to humans, there are concerns regarding the compound's ability to bioaccumulate in organisms .
Case Study 1: Agricultural Use
In agricultural settings where this compound was applied, studies noted effective control of fungal diseases such as Rhizoctonia solani affecting turfgrass. However, subsequent monitoring revealed adverse effects on non-target species including beneficial insects and aquatic organisms.
Case Study 2: Regulatory Review
Following environmental assessments, regulatory bodies such as the European Chemicals Agency have recommended phased-out usage of this compound due to its ecotoxicological profile. This has led to the development of alternative fungicides with lower environmental impact.
Mechanism of Action
Anilazine functions as an alkylating agent. The triazine ring loses a chlorine atom and reacts rapidly with amino and thiol groups through nucleophilic substitution. This reaction disrupts the normal functioning of fungal cells, leading to their death .
Comparison with Similar Compounds
Structural and Functional Analogues
Anilazine shares structural similarities with other triazine derivatives, such as atrazine (herbicide) and dipropetryn (herbicide), which also feature chlorine substitutions on the triazine ring. However, this compound’s aniline group distinguishes it from herbicides like simazine, which lack aromatic amine substituents . Pyridazine-based pesticides (e.g., pyridate ) differ in their heterocyclic core but share agricultural applications as herbicides .
Table 1: Structural and Functional Comparison
Compound | Class | Core Structure | Key Substituents | Primary Use |
---|---|---|---|---|
This compound | Triazole | 1,3,5-Triazine | Cl, 2-chloroaniline | Fungicide |
Atrazine | Triazole | 1,3,5-Triazine | Cl, ethylamino | Herbicide |
Pyridate | Pyridazine | Pyridazine | Thiocarbamate | Herbicide |
Tebuconazole | Triazole | 1,2,4-Triazole | Chlorophenyl | Fungicide |
Efficacy and Environmental Impact
This compound exhibits moderate environmental persistence. Sonication treatments (40 kHz) degrade 80.52% of residues, suggesting higher degradability compared to tebuconazole, which shows resistance to ultrasonic degradation . In contrast, linuron (a urea herbicide) and prothiofos (organophosphate insecticide) display variable degradation rates under similar conditions .
Table 2: Degradation Efficiency Under Sonication
Compound | Degradation (%) | Treatment Time (min) | Method | Reference |
---|---|---|---|---|
This compound | 80.52 | 40 | Ultrasound (40 kHz) | |
Linuron | 65.30 | 40 | Ultrasound (40 kHz) | |
Prothiofos | 72.10 | 40 | Ultrasound (40 kHz) |
Toxicity Profile
This compound’s toxicity is notable in mammalian systems. Its acute toxicity (oral LD₅₀ = 500–1000 mg/kg in rats) is lower than Xylazine (α₂-adrenergic agonist, veterinary sedative), which causes severe respiratory depression in humans .
Table 3: Toxicity Data Comparison
Analytical and Regulatory Status
This compound is regulated under UN3077 (Class 9 hazardous substance) and classified as toxic to aquatic life (acute category 1, chronic category 1) under Japan’s GHS guidelines .
Biological Activity
Anilazine, chemically known as 2,4-Dichloro-6-(2-chloroanilino)-1,3,5-triazine, is primarily recognized for its use as a fungicide. This compound has been studied for its biological activity, particularly in terms of toxicity, metabolism, and effects on various organisms. The following sections provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
This compound belongs to the triazine class of compounds and exhibits fungicidal properties. Its mechanism of action involves inhibiting the biosynthesis of nucleic acids in fungi, thus preventing their growth and reproduction. This characteristic makes it effective against a range of fungal pathogens in agricultural settings.
Acute and Chronic Toxicity
Research conducted by the National Toxicology Program (NTP) evaluated the chronic toxicity of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering this compound at doses of 500 and 1,000 ppm over 103 weeks. Key findings included:
- Body Weight Impact : No significant effect on body weight was observed in rats; however, male mice showed decreased weight gain at higher doses.
- Survival Rates : Survival rates were maintained at over 80% across all groups at the end of the study period, indicating low acute toxicity .
A summary of the chronic feeding studies is presented in Table 1.
Species | Dose (ppm) | Duration (weeks) | Observed Effects |
---|---|---|---|
Rats | 500 | 103 | No significant tumors or mortality |
1000 | 103 | No significant tumors or mortality | |
Mice | 500 | 103 | Decreased weight gain in males |
1000 | 103 | No significant tumors or mortality |
Metabolic Pathways
This compound is rapidly metabolized in mammals. A study indicated that after administration of a single oral dose (5 mg/kg) to rats, approximately 85% was excreted via feces within 48 hours. The primary metabolite identified was a hydroxylation product, which accounted for about 25% of the radioactivity found in urine .
Environmental Impact
This compound's persistence in the environment has also been studied. It has been shown to be relatively stable in soil but can be released during dry-wet cycles, affecting its bioavailability . A study on its residues found that this compound could remain detectable in soil and water samples after application .
Clinical Observations
In clinical settings, this compound has been evaluated for its safety profile. A notable case involved exposure assessments where no fetotoxic or teratogenic effects were observed at doses up to 300 mg/kg/day in pregnant rats .
Field Studies
Field studies have demonstrated that this compound effectively controls fungal diseases in crops without causing significant phytotoxicity. This property is crucial for its application in agriculture as it minimizes damage to non-target plant species.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Anilazine relevant to environmental behavior and analytical detection?
this compound (C₉H₆Cl₃N₄; molecular weight 275.5) is a triazine-class fungicide with a log Pow of 3.02 (pH 7, 20°C), indicating moderate lipophilicity. Its stability varies with pH: hydrolyzed rapidly under alkaline conditions (DT₅₀ = 22 hours at pH 9) but remains stable in neutral and acidic media (DT₅₀ = 730–790 hours at pH 4–7) . These properties influence its persistence in soil and water, necessitating pH-controlled storage during experiments .
Q. What standard analytical methods are validated for this compound quantification in environmental and agricultural samples?
- Differential Pulse Polarography (DPP): Detects this compound in soil and river water with a linear range of 0.497–64.800 μM (LOD = 0.128 μM) at pH 2.0 (Britton-Robinson buffer) .
- LC-MS/MS: Achieves precise quantification in rape and rapeseed matrices, leveraging high sensitivity and selectivity for complex agricultural samples .
- Reversed-Phase HPLC: Uses octanophenone as an internal standard for pesticide formulations (e.g., wettable powders, suspensions) .
Advanced Research Questions
Q. How can researchers optimize recovery rates for this compound in heterogeneous matrices (e.g., soil vs. water)?
Recovery discrepancies arise from matrix interference. In soil, organic matter binds this compound, reducing extraction efficiency. Methodological adjustments include:
- Soil: Acid digestion (pH 2.0) and EDTA complexation to mitigate metal-ion interference .
- Water: Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes .
Recovery rates under these protocols are 98% (soil) and 96% (water) at 10.0 μM spiking levels .
Q. What advanced techniques resolve this compound degradation products in environmental studies?
Thin-layer chromatography (TLC) and isotopic labeling ([¹⁴C]-Anilazine) identify dihydroxy-anilazine as the primary degradation product in soil after 100 days . LC-MS/MS further differentiates metabolites via fragmentation patterns. For example, hydrolysis under alkaline conditions yields chlorinated byproducts (e.g., 2-chloroaniline), detectable via MS/MS transitions .
Q. How should researchers address conflicting data on this compound’s environmental half-life?
Discrepancies in DT₅₀ values stem from soil composition and microbial activity. A tiered approach is recommended:
Lab Studies: Standardize OECD 307 guidelines (aerobic soil, 20°C) to measure intrinsic degradation .
Field Studies: Account for variables like organic carbon content and rainfall using geostatistical models .
Consistent reporting of soil pH, temperature, and microbial biomass improves cross-study comparability .
Q. Methodological Challenges and Solutions
Q. What strategies minimize interference from co-occurring pesticides in this compound analysis?
- Electrochemical Methods: Adjust pH to 2.0 to suppress redox activity of interfering species (e.g., organophosphates) .
- Chromatography: Use orthogonal separation (e.g., C18 columns with gradient elution) to resolve this compound from structurally similar triazines .
- Mass Spectrometry: Employ MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 275 → 210 for this compound) .
Q. How can researchers validate this compound detection limits (LOD/LOQ) for regulatory compliance?
Follow AOAC guidelines:
Properties
IUPAC Name |
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 | |
Record name | ANILAZINE | |
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DSSTOX Substance ID |
DTXSID9020089 | |
Record name | Anilazine | |
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Molecular Weight |
275.5 g/mol | |
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Physical Description |
Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline] | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C | |
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Density |
1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C | |
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Impurities |
OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED. | |
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Color/Form |
White to tan crystals | |
CAS No. |
101-05-3 | |
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Melting Point |
318 to 320 °F (NTP, 1992), 159-160 °C | |
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